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Compound of Interest

Compound Name: GR231118

Cat. No.: B549500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GR231118, a potent peptidomimetic compound, has emerged as a critical tool in the study of

the neuropeptide Y (NPY) system. Its distinct selectivity profile, characterized by high affinity

and differential activity at various NPY receptor subtypes, makes it an invaluable ligand for

dissecting the complex physiological roles of these receptors. This technical guide provides an

in-depth overview of the selectivity profile of GR231118, complete with quantitative data,

detailed experimental methodologies, and visual representations of the associated signaling

pathways and workflows.

Quantitative Selectivity Profile of GR231118
The interaction of GR231118 with NPY receptor subtypes has been extensively characterized

through radioligand binding and functional assays. The following tables summarize the key

quantitative data, providing a clear comparison of its affinity and activity across different

receptors.

Table 1: Binding Affinity of GR231118 at Human NPY Receptors
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Receptor Subtype Binding Affinity (pKi)

Y1 10.2

Y2 Weak Affinity

Y4 9.6

Y5 Weak Affinity

Y6 (mouse) 8.8

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Functional Activity of GR231118 at Human and Rat NPY Receptors

Receptor
Subtype

Species
Functional
Assay

Potency (pA2 /
pEC50)

Activity

Y1 Human Antagonism 10.5 (pA2)
Potent

Antagonist

Y1 Rat Antagonism 10.0 (pA2)
Potent

Antagonist

Y4 Human Agonism 8.6 (pEC50) Potent Agonist

Y2 Human & Rat Agonism Weak Weak Agonist

Y5 Human & Rat Agonism Weak Weak Agonist

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative

logarithm of the molar concentration of an agonist that produces 50% of the maximal possible

effect.

Experimental Protocols
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The following sections provide detailed methodologies for the key experiments used to

determine the selectivity profile of GR231118.

Cell Culture and Membrane Preparation
Objective: To prepare cell membranes from HEK293 or CHO cells stably expressing individual

human NPY receptor subtypes for use in radioligand binding assays.

Materials:

HEK293 or CHO cells stably transfected with the cDNA for the human Y1, Y2, Y4, or Y5

receptor.

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Phosphate-Buffered Saline (PBS), pH 7.4.

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and a protease inhibitor

cocktail.

Homogenizer (e.g., Dounce or Polytron).

High-speed refrigerated centrifuge.

Protocol:

Cell Culture: Culture the transfected cells in T175 flasks at 37°C in a humidified atmosphere

of 5% CO2.

Harvesting: Once cells reach 80-90% confluency, aspirate the culture medium and wash the

cells twice with ice-cold PBS.

Cell Lysis: Scrape the cells into ice-cold Lysis Buffer.

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30

strokes) or a Polytron homogenizer (3 x 10-second bursts) on ice.
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Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei

and unbroken cells.

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for

30 minutes at 4°C to pellet the cell membranes.

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold

Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

Storage: Resuspend the final membrane pellet in a small volume of Lysis Buffer, determine

the protein concentration using a Bradford or BCA assay, and store in aliquots at -80°C until

use.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GR231118 for NPY receptor subtypes

through competitive displacement of a radiolabeled ligand.

Materials:

Prepared cell membranes expressing the target NPY receptor subtype.

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum

Albumin (BSA), and a protease inhibitor cocktail.

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-GR231118.

Unlabeled GR231118 (competitor ligand).

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

96-well microplates.

Glass fiber filters (e.g., Whatman GF/C).

Filtration apparatus.

Scintillation counter and scintillation fluid.
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Protocol:

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).

50 µL of various concentrations of unlabeled GR231118.

50 µL of radioligand (e.g., [¹²⁵I]-PYY at a final concentration close to its Kd).

100 µL of diluted cell membranes (typically 10-50 µg of protein).

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in

0.3% polyethyleneimine (PEI) to reduce non-specific binding.

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH

7.4).

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and

count the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value (the concentration of GR231118 that inhibits 50% of

the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay
Objective: To determine the functional activity (antagonism or agonism) and potency (pA2 or

pEC50) of GR231118 by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

CHO cells stably expressing the target NPY receptor subtype.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4,

and containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

Forskolin.

GR231118.

NPY (for antagonist assays).

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol for Antagonist Activity (Y1 Receptor):

Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90%

confluency.

Pre-incubation: Wash the cells with Assay Buffer and pre-incubate them with various

concentrations of GR231118 for 15 minutes at 37°C.

Stimulation: Add a fixed concentration of NPY (typically its EC80) and 10 µM forskolin to all

wells (except the basal control).

Incubation: Incubate the plate for 30 minutes at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using

a commercial cAMP detection kit according to the manufacturer's instructions.

Data Analysis: Construct a concentration-response curve for NPY in the presence and

absence of different concentrations of GR231118. Calculate the pA2 value from the Schild

plot.

Protocol for Agonist Activity (Y4 Receptor):

Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90%

confluency.

Stimulation: Wash the cells with Assay Buffer. Add various concentrations of GR231118 to

the wells, along with 10 µM forskolin.
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Incubation: Incubate the plate for 30 minutes at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using

a commercial cAMP detection kit.

Data Analysis: Construct a concentration-response curve for GR231118 and determine the

pEC50 value by non-linear regression.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by GR231118 and the workflows of the experimental protocols described

above.
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Caption: NPY Y1 Receptor Antagonism by GR231118.
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Caption: NPY Y4 Receptor Agonism by GR231118.
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To cite this document: BenchChem. [The Selectivity Profile of GR231118: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549500#what-is-the-selectivity-profile-of-gr231118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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